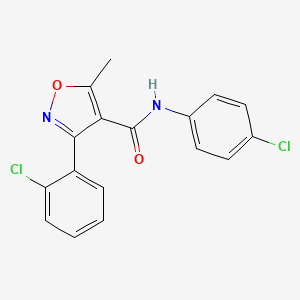
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
Photooxygenation of Oxazoles for Macrolide Synthesis
Oxazoles, such as 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, can serve as precursors for activated carboxylic acids. The photooxygenation of oxazoles can lead to the formation of triamides, which undergo selective nucleophilic attack, facilitating the synthesis of macrolides. This process is instrumental in creating complex molecules like recifeiolide and curvularin, showcasing the versatility of oxazoles in synthetic organic chemistry (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial Applications
The structure of oxazole derivatives, including the one , has been explored for antimicrobial properties. A related study synthesized a series of compounds incorporating the oxazole moiety for in vitro antibacterial and antifungal screening against a variety of pathogens. These compounds were evaluated for their potential as antimicrobial agents, highlighting the therapeutic applications of oxazole derivatives in combating infectious diseases (Desai, Dodiya, & Shihora, 2011).
Synthesis of Spirocyclopropanated Methyl Oxazolinecarboxylates
Oxazole compounds are also key intermediates in the synthesis of spirocyclopropanated methyl oxazolinecarboxylates. This synthesis demonstrates the utility of oxazoles in constructing complex, cyclic structures, which are of interest in the development of new materials and pharmaceuticals. The ability to efficiently generate such structures underscores the importance of oxazole derivatives in synthetic chemistry (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Oxazole Derivatives in Cancer Research
The exploration of oxazole derivatives in cancer research has led to the identification of compounds with potential antitumor activities. One study focused on the synthesis of imidazotetrazines, which include oxazole derivatives, demonstrating their curative activities against specific leukemia strains. This research suggests that oxazole compounds could serve as prodrug modifications, offering new avenues for cancer treatment (Stevens et al., 1984).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-15(17(22)20-12-8-6-11(18)7-9-12)16(21-23-10)13-4-2-3-5-14(13)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMMVNQEASWIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2731033.png)
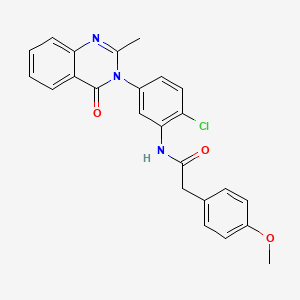
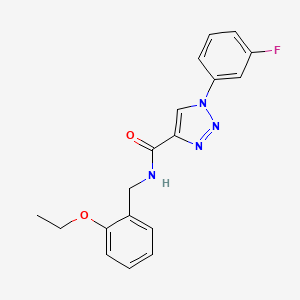
![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)
![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)
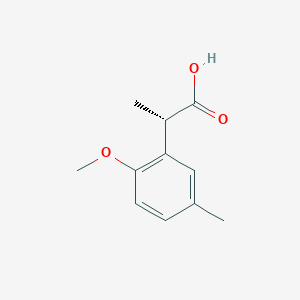
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)
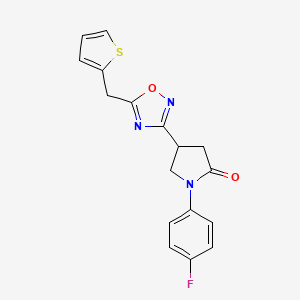
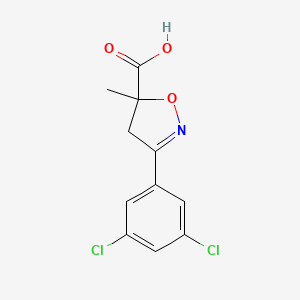
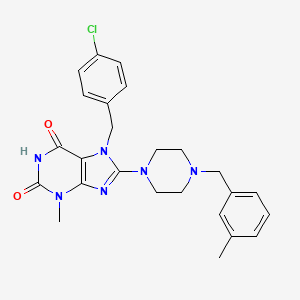
![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
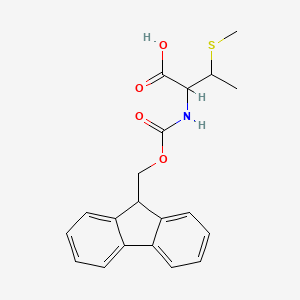
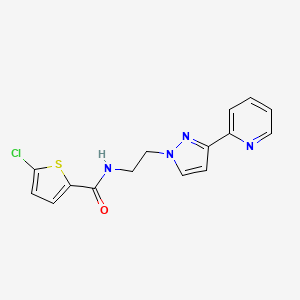
![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)